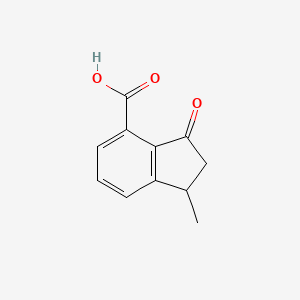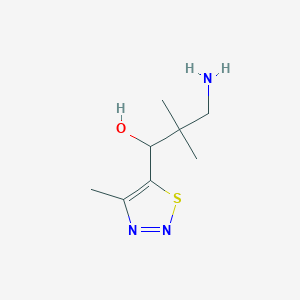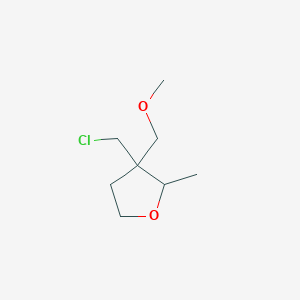
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a 4-chlorophenyl group attached to a prop-2-yne backbone, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 4-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions involving the alkyne group.
Oxidizing and Reducing Agents: Agents like potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can produce alkanes .
科学研究应用
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The alkyne group can participate in addition reactions, further expanding its reactivity profile .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)prop-2-yne-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)prop-2-yne-1-sulfonyl chloride: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)prop-2-yne-1-sulfonyl chloride: Contains a nitro group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride lies in its specific reactivity due to the presence of the 4-chlorophenyl group. This group influences the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve .
属性
分子式 |
C9H6Cl2O2S |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,7H2 |
InChI 键 |
HZRZVTYXUAXMMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CCS(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


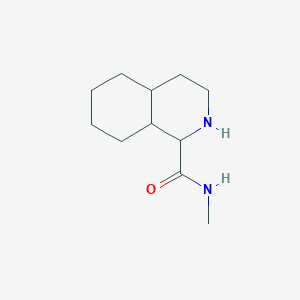
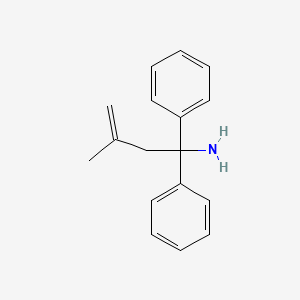

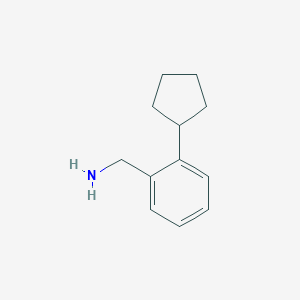
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

amine](/img/structure/B13204065.png)
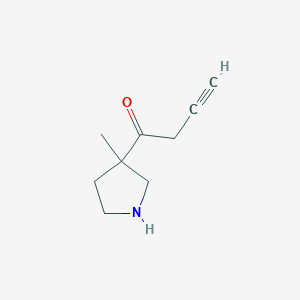

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
